molecular formula C11H15BrN2O B13539836 1-(2-Bromo-3-methoxyphenyl)piperazine

1-(2-Bromo-3-methoxyphenyl)piperazine

Cat. No.: B13539836
M. Wt: 271.15 g/mol
InChI Key: APAVPKFIWAYWBA-UHFFFAOYSA-N
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Description

1-(2-Bromo-3-methoxyphenyl)piperazine is a substituted arylpiperazine derivative characterized by a bromo (-Br) group at the 2-position and a methoxy (-OCH₃) group at the 3-position of the phenyl ring attached to the piperazine core. This structural configuration confers unique electronic and steric properties, influencing its pharmacological and physicochemical behavior.

Properties

Molecular Formula

C11H15BrN2O

Molecular Weight

271.15 g/mol

IUPAC Name

1-(2-bromo-3-methoxyphenyl)piperazine

InChI

InChI=1S/C11H15BrN2O/c1-15-10-4-2-3-9(11(10)12)14-7-5-13-6-8-14/h2-4,13H,5-8H2,1H3

InChI Key

APAVPKFIWAYWBA-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1Br)N2CCNCC2

Origin of Product

United States

Preparation Methods

Synthetic Routes: The synthesis of 1-(2-Bromo-3-methoxyphenyl)piperazine involves introducing the bromine and methoxy substituents onto the piperazine ring. While specific methods may vary, one common approach is the reaction of 1-(3-methoxyphenyl)piperazine with a brominating agent, such as N-bromosuccinimide (NBS), under appropriate conditions .

Industrial Production: Industrial-scale production methods for this compound are not extensively documented. research laboratories can synthesize it using established protocols.

Chemical Reactions Analysis

1-(2-Bromo-3-methoxyphenyl)piperazine can participate in various chemical reactions:

    Substitution Reactions: The bromine atom at the 2-position makes it susceptible to nucleophilic substitution reactions.

    Reduction: Reduction of the bromine substituent can yield the corresponding piperazine without the bromine atom.

    Functionalization: The methoxy group can undergo functionalization reactions, such as ether cleavage or methylation.

Common reagents include brominating agents, reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines).

Scientific Research Applications

1-(2-Bromo-3-methoxyphenyl)piperazine finds applications in:

    Medicinal Chemistry: Researchers explore its potential as a scaffold for designing bioactive compounds.

    Neuroscience: It may interact with neurotransmitter receptors due to its piperazine moiety.

    Drug Development: Scientists investigate its role in drug discovery.

Mechanism of Action

The precise mechanism by which this compound exerts its effects remains an active area of research. It likely involves interactions with specific molecular targets, possibly related to neurotransmission or cellular signaling pathways.

Comparison with Similar Compounds

1-(2-Methoxyphenyl)piperazine

  • Structure : Lacks the bromo substituent but retains the methoxy group at the 2-position.
  • Activity : Exhibits moderate affinity for serotonin receptors (5-HT₁A/₁B) and modulates sympathetic nerve discharge (SND) in animal models. However, its effects are variable, with some studies reporting inhibition and others activation of SND, depending on experimental conditions .
  • Metabolism : Undergoes CYP2D6-mediated hydroxylation, leading to conjugated metabolites. Its metabolic stability is lower than brominated analogs due to the absence of electron-withdrawing substituents .

1-(3-Trifluoromethylphenyl)piperazine (3-TFMPP)

  • Structure : Contains a trifluoromethyl (-CF₃) group at the 3-position.
  • Activity : High selectivity for 5-HT₁B receptors (65-fold over 5-HT₁A) and synergistic effects with MDMA-like compounds. The -CF₃ group enhances metabolic stability and receptor binding affinity compared to methoxy or bromo substituents .
  • Applications : Used in hybrid molecules for CNS-targeted therapies due to its pharmacokinetic profile .

1-(3-Chlorophenyl)piperazine (mCPP)

  • Structure : Features a chloro (-Cl) group at the 3-position.
  • Activity : Broad serotonin receptor activity with lower selectivity than 3-TFMPP. The -Cl group provides moderate electron withdrawal, balancing metabolic stability and receptor engagement .
  • Limitations : Prone to N-dealkylation, generating active metabolites that complicate therapeutic use .

Cytotoxicity and Anticancer Activity

1-(4-Chlorobenzhydryl)piperazine Derivatives

  • Structure : Incorporates a chlorobenzhydryl moiety instead of bromo-methoxyphenyl.
  • Activity : Demonstrated potent cytotoxicity against liver (HEPG2 IC₅₀: 0.5–2.0 µM), breast (MCF7 IC₅₀: 1.2–3.8 µM), and colon cancer cells. The chlorobenzhydryl group enhances lipophilicity, improving membrane permeability compared to bromo-methoxy derivatives .
  • Stability : Hydrochloride salts of these derivatives show long-term in situ stability, a critical advantage for sustained anticancer effects .

1-(2-Pyridyl)piperazine Derivatives

  • Structure : Replaces the phenyl ring with a pyridyl group.
  • Activity : Exhibits antiviral activity (IC₅₀: 0.25–0.97 µM) but lower cytotoxicity than bromo-methoxyphenyl analogs. The pyridyl nitrogen enhances hydrogen bonding but reduces bioavailability .

Physicochemical and Spectroscopic Properties

A DFT study compared 1-(2-methoxyphenyl)piperazine and 1-(2-chlorophenyl)piperazine:

Property 1-(2-Methoxyphenyl)piperazine 1-(2-Chlorophenyl)piperazine
HOMO-LUMO Gap (eV) 4.85 4.92
NMR Shift (¹H, ppm) 3.72 (OCH₃) 7.25–7.45 (aromatic Cl)
pKa (Conj. Acid) 3.73 (pKa₁), 7.98 (pKa₂) 3.81 (pKa₁), 8.12 (pKa₂)

The bromo substituent in 1-(2-bromo-3-methoxyphenyl)piperazine is expected to further lower electron density, increasing acidity (pKa) and altering UV-Vis absorption (π→π* transitions) compared to methoxy or chloro analogs .

Metabolic Stability and Degradation

  • Bromo vs. Methoxy Groups : The bromo group’s electron-withdrawing nature slows CYP3A4-mediated N-dealkylation, extending half-life relative to 1-(2-methoxyphenyl)piperazine .
  • Environmental Degradation: Piperazine moieties with electron-withdrawing substituents (e.g., Br, Cl) resist MnO₂-mediated oxidation better than unsubstituted analogs, as shown in fluoroquinolone degradation studies .

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